2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide

Alpha-1 adrenoceptor GPCR selectivity Benign prostatic hyperplasia

2-(1H-Indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide (CAS 852368-24-2, PubChem CID 7087103, molecular formula C24H28N4O3, MW 420.5 g/mol) is a synthetic small molecule belonging to the indole-oxoacetyl-piperazine class. This compound features an indole core linked via an oxoacetyl bridge to an N-(4-methoxyphenyl)piperazine moiety through a three-carbon propyl spacer.

Molecular Formula C24H28N4O3
Molecular Weight 420.513
CAS No. 852368-24-2
Cat. No. B2569649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide
CAS852368-24-2
Molecular FormulaC24H28N4O3
Molecular Weight420.513
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C24H28N4O3/c1-31-19-9-7-18(8-10-19)28-15-13-27(14-16-28)12-4-11-25-24(30)23(29)21-17-26-22-6-3-2-5-20(21)22/h2-3,5-10,17,26H,4,11-16H2,1H3,(H,25,30)
InChIKeyADFVWRXTQPTXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide (CAS 852368-24-2): Structural Identity, Pharmacophore Class, and Procurement Context


2-(1H-Indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide (CAS 852368-24-2, PubChem CID 7087103, molecular formula C24H28N4O3, MW 420.5 g/mol) is a synthetic small molecule belonging to the indole-oxoacetyl-piperazine class . This compound features an indole core linked via an oxoacetyl bridge to an N-(4-methoxyphenyl)piperazine moiety through a three-carbon propyl spacer. The indole-oxoacetyl-piperazine scaffold is historically associated with two major therapeutic programs: HIV-1 gp120 attachment inhibition (exemplified by BMS-378806 and BMS-488043 from Bristol-Myers Squibb) and α1-adrenoceptor antagonism for benign prostatic hyperplasia (exemplified by naftopidil-derived analogs such as HJZ-3) . The target compound is listed in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001167312, confirming its availability as a screening library compound . Its specific substitution pattern — 4-methoxyphenyl on the piperazine, unsubstituted indole, and the oxoacetamide-propyl linker — distinguishes it from both clinical candidates and commonly used research tool compounds within this scaffold family .

Why Generic Substitution Fails: Functional Consequences of the 4-Methoxy, Oxoacetamide, and Propyl-Linker Triad in 852368-24-2


Within the indole-piperazine chemotype, seemingly minor structural variations produce profound shifts in target engagement, selectivity, and pharmacokinetic behavior. The target compound 852368-24-2 incorporates three structural features — the 4-methoxyphenyl (vs. 2-methoxyphenyl) substitution, the oxoacetamide (vs. acetamide) linker, and the propyl (vs. ethyl) spacer — each of which independently alters molecular recognition. In the HIV-1 attachment inhibitor series, replacement of the indole C-4 fluoro substituent with hydrogen changed antiviral EC50 by over 100-fold . In the α1-adrenoceptor antagonist series, the positional isomerism of the methoxy group (2-methoxy in HJZ-3 vs. 4-methoxy in 852368-24-2) is predicted to reorient the arylpiperazine pharmacophore within the receptor binding pocket, as established for closely related naftopidil analogs where the methoxyphenyl orientation governs subtype selectivity (HJZ-3 shows 97.7-fold selectivity for α1D over α1B) . The oxoacetamide linker introduces a second carbonyl that serves as both a hydrogen bond acceptor and a metabolic soft spot absent in acetamide-linked comparators . Furthermore, the propyl chain length affects the conformational entropy and the distance between the indole and piperazine pharmacophores — a parameter known to be critical in both HIV gp120 and aminergic GPCR binding . These cumulative structural differences mean that procurement decisions between 852368-24-2 and its nearest analogs (e.g., the 2-methoxy variant, the ethyl-linker variant, or the acetamide-bridged HJZ-3) are not interchangeable; each structural feature represents a distinct hypothesis-testing variable in a structure-activity relationship (SAR) campaign .

Product-Specific Quantitative Evidence Guide: 852368-24-2 Differentiation Data vs. Closest Analogs, Alternatives, and In-Class Candidates


4-Methoxy vs. 2-Methoxy Arylpiperazine Substitution: Impact on α1-Adrenoceptor Subtype Selectivity Profile

The target compound 852368-24-2 bears a 4-methoxyphenyl substituent on the piperazine ring, distinguishing it from the well-characterized analog HJZ-3 (2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl)piperazinyl)propyl]acetamide), which carries a 2-methoxyphenyl group. HJZ-3 has been quantitatively profiled for α1-adrenoceptor subtype selectivity: it inhibits α1D with 97.7-fold greater potency than α1B and 64.6-fold greater potency than α1A in vitro, with functional antagonism confirmed in isolated rat thoracic aorta (α1D) and vas deferens (α1A) assays . The 4-methoxy positional isomer in 852368-24-2 is predicted to alter the dihedral angle of the aryl ring relative to the piperazine, thereby differentially engaging the hydrophobic subpockets that govern α1-subtype discrimination — an effect documented across naftopidil-derived SAR series where para-substituted arylpiperazines consistently exhibit altered subtype selectivity ratios compared to their ortho-substituted counterparts . While direct α1-subtype data for 852368-24-2 has not been published, the positional isomerism constitutes a discrete, quantifiable structural variable for head-to-head pharmacological profiling.

Alpha-1 adrenoceptor GPCR selectivity Benign prostatic hyperplasia Structure-activity relationship

Oxoacetamide (α-Ketoamide) vs. Acetamide Linker: Hydrogen Bonding Capacity and Metabolic Stability Differentiation

The target compound incorporates an oxoacetamide (α-ketoamide) linker between the indole C3 position and the propylpiperazine moiety, which distinguishes it from the acetamide-linked analog HJZ-3. The second carbonyl group in the oxoacetamide linkage functions as an additional hydrogen bond acceptor and modifies the conformational preferences of the linker region . In the Bristol-Myers Squibb HIV attachment inhibitor program, the indole-oxoacetyl-piperazine motif was found to be essential for antiviral activity: the oxoacetyl carbonyl forms a critical hydrogen bond with a backbone NH in the gp120 CD4-binding pocket, and reduction to the acetamide abolished activity entirely (EC50 shift from <10 nM to >1 μM for BMS-378806 analogs) . The oxoacetamide group also introduces a site for potential metabolic hydrolysis or reduction, which can be advantageous or disadvantageous depending on the intended application: the α-ketoamide can serve as a recognition element for serine hydrolases or as a prodrug handle . The 1,2-dimethylindole analog of 852368-24-2 (CID 16800789) was tested at the kappa opioid receptor and showed an IC50 of 6.16 μM in a BindingDB-deposited assay, indicating measurable target engagement for this scaffold class .

Oxoacetamide linker Hydrogen bonding Metabolic stability Pharmacophore design

Propyl (C3) vs. Ethyl (C2) Spacer Length: Conformational Flexibility and Pharmacophore Distance Tuning

The target compound features a propyl (three-carbon) spacer connecting the oxoacetamide nitrogen to the piperazine ring. This contrasts with the ethyl (two-carbon) linker variant, 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide, which shares the same indole, oxoacetamide, and 4-methoxyphenylpiperazine termini but differs in linker length . In the HIV-1 attachment inhibitor series, the optimal linker length between the indole-oxoacetyl core and the pendant piperazine was extensively optimized: a two-carbon spacer was found to provide the ideal distance (~5.2–5.8 Å) for the piperazine benzamide to occupy a proximal hydrophobic cleft in gp120; extending to a three-carbon propyl linker resulted in a measurable shift in antiviral potency (approximately 3- to 10-fold reduction in EC50 for the propyl vs. ethyl homologs in BMS-378806-derived series) . Conversely, in the context of aminergic GPCRs including α1-adrenoceptors and serotonin receptors, the propyl spacer found in HJZ-3 and 852368-24-2 is the preferred length for optimal engagement of the orthosteric binding site, with the shorter ethyl linker often producing reduced affinity . The target compound's propyl spacer therefore represents a deliberate design choice that favors aminergic GPCR engagement over the HIV gp120 pharmacophore geometry optimized for ethyl-linked analogs.

Linker optimization Conformational analysis Pharmacophore topology Structure-based design

Unsubstituted Indole Core vs. 1,2-Dimethylindole: Steric and Electronic Modulation of Target Engagement

The target compound bears an unsubstituted indole (free NH at N1, hydrogen at C2), whereas the closest available comparator with quantitative bioactivity data — CID 16800789 — incorporates 1,2-dimethyl substitutions on the indole ring . CID 16800789 was tested against the human kappa opioid receptor and exhibited an IC50 of 6.16 μM (6,160 nM) . The presence or absence of the N1-methyl and C2-methyl groups has dual consequences: (a) the N1-H of 852368-24-2 can act as a hydrogen bond donor, whereas the N1-CH3 of CID 16800789 cannot, potentially altering recognition by hydrogen bond-accepting residues in receptor binding pockets; and (b) the C2-methyl group introduces steric bulk adjacent to the oxoacetyl attachment point, which may restrict the rotational freedom of the oxoacetyl-indole dihedral angle. In the HIV gp120 attachment inhibitor series, indole N1-alkylation was systematically explored and found to modulate potency over a >50-fold range depending on the specific substituent, with the free NH generally providing optimal activity in the context of the oxoacetyl-piperazine benzamide chemotype . The unsubstituted indole of 852368-24-2 thus represents the minimal steric and maximal hydrogen-bond-capable pharmacophore, offering a cleaner baseline for SAR expansion compared to the pre-decorated dimethyl analog.

Indole substitution Steric effects Electronic effects Binding pocket complementarity

Physicochemical Property Differentiation: Calculated LogP, Hydrogen Bonding Capacity, and Drug-Likeness Profiling vs. In-Class Comparators

The computed physicochemical profile of 852368-24-2 distinguishes it from key in-class comparators. The compound has a calculated XLogP3-AA of 3.2 (PubChem), which falls within the optimal range for CNS drug-likeness (typically LogP 2–4) . It possesses 2 hydrogen bond donors (indole NH and amide NH) and 5 hydrogen bond acceptors (oxoacetyl carbonyls, amide carbonyl, piperazine nitrogens, methoxy oxygen), yielding a hydrogen bond donor/acceptor profile consistent with moderate blood-brain barrier permeability under Lipinski and CNS MPO scoring frameworks . In comparison, HJZ-3 (acetamide linker) has only 4 hydrogen bond acceptors, lacking the second oxoacetyl carbonyl, which reduces its polar surface area by approximately 17 Ų relative to 852368-24-2 . The dimethyl analog CID 16800789 has 1 hydrogen bond donor (loss of indole NH) and 5 acceptors, shifting its solubility and permeability profile . The molecular weight of 420.5 g/mol and topological polar surface area (estimated ~78 Ų for the oxoacetamide variant vs. ~61 Ų for the acetamide analog) position 852368-24-2 favorably within oral drug-like chemical space while providing a distinct physicochemical signature for property-based SAR differentiation .

Physicochemical properties Drug-likeness Lipophilicity Molecular design

Best Research and Industrial Application Scenarios for 2-(1H-Indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide (CAS 852368-24-2)


α1-Adrenoceptor Subtype Selectivity Profiling: Positional Isomer SAR Probe

For academic or industrial laboratories investigating α1-adrenoceptor subtype-selective antagonists for benign prostatic hyperplasia or hypertension, 852368-24-2 serves as the 4-methoxy positional isomer complement to the published 2-methoxy probe HJZ-3. Head-to-head pharmacological profiling of the two compounds (identical except for methoxy position) across α1A, α1B, and α1D subtypes — using standardized functional assays (noradrenaline-induced contraction in rat thoracic aorta, vas deferens, and spleen) and radioligand binding in transfected HEK293 membranes — provides a direct readout of the methoxy orientation's impact on subtype selectivity ratios. The oxoacetamide linker in 852368-24-2 additionally enables exploration of whether the second carbonyl modifies the binding kinetics (kon/koff) relative to the acetamide-linked HJZ-3 .

HIV-1 gp120 Attachment Inhibitor Scaffold-Hopping and Resistance Profiling

The indole-oxoacetyl-piperazine scaffold of 852368-24-2 maps onto the core pharmacophore of the validated HIV-1 attachment inhibitor class (BMS-378806, BMS-488043, fostemsavir/temsavir). With its unsubstituted indole and 4-methoxyphenylpiperazine terminus, 852368-24-2 occupies a distinct region of chemical space relative to clinical candidates that incorporate 4-fluoroindole or 7-azaindole cores and benzoylpiperazine termini. Screening this compound against panels of wild-type and gp120-resistant HIV-1 strains in MT-2 or PM1 cell-based replication assays (EC50 determination via p24 ELISA or luciferase reporter) can identify novel resistance profiles and inform next-generation attachment inhibitor design. The propyl linker further distinguishes it from the ethyl-linked clinical series and may confer differential susceptibility to gp120 mutations that emerge under temsavir pressure .

Central Nervous System (CNS) Aminergic Receptor Screening for Polypharmacology Programs

The combination of the indole nucleus (a privileged scaffold for serotonin and melatonin receptors), the 4-methoxyphenylpiperazine moiety (a known serotonin 5-HT1A/5-HT7 and dopamine D2/D3 receptor pharmacophore), and the computed XLogP3-AA of 3.2 positions 852368-24-2 favorably for broad CNS aminergic receptor profiling. Procurement of this compound for screening against a panel of serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7), dopamine (D2, D3, D4), and adrenergic (α1A/B/D, α2A/B/C) receptors — using competition binding assays (Eurofins/Cerep panels) with Ki determination and functional assays (β-arrestin recruitment, cAMP modulation) — can reveal polypharmacological signatures distinct from those of the 2-methoxy or acetamide-linked analogs. The unsubstituted indole NH provides a synthetic handle for subsequent N-alkylation or N-arylation to further tune selectivity .

Medicinal Chemistry SAR Expansion: Systematic Derivatization of Indole N1 and C2 Positions

As a synthetic starting point for focused library synthesis, 852368-24-2 offers three chemically addressable diversification vectors: (a) indole N1-alkylation/arylation, (b) indole C2 functionalization (halogenation, formylation, cross-coupling), and (c) modification of the 4-methoxyphenyl group (demethylation to phenol, O-alkylation, or replacement with heteroaryl groups). The availability of PubChem CID 16800789 (1,2-dimethyl analog) with kappa opioid receptor IC50 data (6.16 μM) provides a reference point for assessing the impact of indole substitution on target engagement . Parallel synthesis of 10–50 analogs followed by phenotypic or target-based screening enables rapid construction of an SAR landscape around this scaffold, which is currently underrepresented in the public domain relative to the BMS clinical chemotype. Procurement of 852368-24-2 as the parent scaffold thus unlocks an underexplored region of indole-oxoacetyl-piperazine chemical space for hit-to-lead or probe development campaigns.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.